Cas no 872206-07-0 (3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine)

3-(Benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine is a quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzenesulfonyl group at the 3-position and a diethylamino substituent at the 4-position, along with a chloro group at the 6-position, contributing to its unique electronic and steric properties. This compound may serve as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of the sulfonyl group enhances its stability and potential for further functionalization, while the chloro substituent offers reactivity for selective modifications. Its well-defined structure makes it suitable for structure-activity relationship studies.
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine structure
872206-07-0 structure
Product name:3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
CAS No:872206-07-0
MF:C19H19ClN2O2S
MW:374.884362459183
CID:6013061
PubChem ID:7184184

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
    • 872206-07-0
    • 6-chloro-N,N-diethyl-3-(phenylsulfonyl)quinolin-4-amine
    • CCG-138010
    • AKOS001865365
    • F1607-0812
    • Inchi: 1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-12-14(20)10-11-17(16)21-13-18(19)25(23,24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
    • InChI Key: KXHXIBFUJGKKGT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(C(=CN=2)S(C1C=CC=CC=1)(=O)=O)N(CC)CC

Computed Properties

  • Exact Mass: 374.0855767g/mol
  • Monoisotopic Mass: 374.0855767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 58.6Ų

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1607-0812-5μmol
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1607-0812-20μmol
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1607-0812-10mg
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1607-0812-2μmol
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1607-0812-40mg
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1607-0812-50mg
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1607-0812-4mg
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1607-0812-10μmol
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1607-0812-25mg
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1607-0812-1mg
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
872206-07-0 90%+
1mg
$54.0 2023-05-17

Additional information on 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine

Research Brief on 3-(Benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine (CAS: 872206-07-0): Recent Advances and Applications

3-(Benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine (CAS: 872206-07-0) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and therapeutic potential. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical research.

Recent studies have focused on the synthesis and optimization of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine, with particular emphasis on improving its yield and purity. Advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, have been employed to achieve higher efficiency and scalability. These advancements are critical for enabling large-scale production and further pharmacological evaluation of the compound.

Pharmacological investigations have revealed that 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine exhibits promising activity against a range of biological targets. Notably, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary studies indicate that the compound may possess anticancer properties, with demonstrated efficacy in inhibiting the proliferation of certain cancer cell lines.

Mechanistic studies have further elucidated the molecular interactions of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine with its biological targets. Structural-activity relationship (SAR) analyses have identified key functional groups responsible for its bioactivity, providing valuable insights for the design of more potent analogs. Computational modeling and molecular docking studies have complemented these findings, offering a deeper understanding of the compound's binding modes and interactions at the atomic level.

Despite these promising findings, challenges remain in the development of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further research. Ongoing studies are exploring formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile and reduce adverse effects.

In conclusion, 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine represents a promising candidate for drug development, with demonstrated potential in multiple therapeutic areas. Continued research efforts are essential to fully unlock its clinical potential and translate these findings into viable treatments. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in the field of chemical biology and medicine.

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